molecular formula C7H7NO2S B112448 N-(5-Formyl-2-thienyl)acetamide CAS No. 31167-35-8

N-(5-Formyl-2-thienyl)acetamide

Cat. No. B112448
CAS RN: 31167-35-8
M. Wt: 169.2 g/mol
InChI Key: RYHPGKJBLSYSCH-UHFFFAOYSA-N
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Description

“N-(5-Formyl-2-thienyl)acetamide” is a chemical compound with the CAS Number: 31167-35-8 . It has a molecular weight of 169.2 and its linear formula is C7H7NO2S . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “N-(5-Formyl-2-thienyl)acetamide” is 1S/C7H7NO2S/c1-5(10)8-7-3-2-6(4-9)11-7/h2-4H,1H3,(H,8,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(5-Formyl-2-thienyl)acetamide” is a solid at room temperature . It has a molecular weight of 169.2 and its linear formula is C7H7NO2S .

Scientific Research Applications

Biological Effects and Toxicology The biological effects of acetamide and its derivatives, including N-(5-Formyl-2-thienyl)acetamide, have been thoroughly studied. These compounds are crucial due to their commercial importance and the significant body of information regarding the biological consequences of exposure. The biological responses to these chemicals vary both qualitatively and quantitatively, reflecting their biology and usage. The environmental toxicology of these materials has also expanded significantly, adding valuable data to the knowledge base (Kennedy, 2001).

Chemical Reactivity and Heterocyclic Synthesis The chemical reactivity and application of derivatives of acetamide, specifically 2-cyano-N-(2-hydroxyethyl) acetamide, have been explored extensively. These derivatives serve as essential intermediates for synthesizing various heterocyclic systems, highlighting their significance in synthetic chemistry and potential applications in developing novel compounds (Gouda et al., 2015).

Thiophene Analogues and Carcinogenicity Studies Thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The study of these compounds, including thiophene derivatives like N-(5-phenylthiophen-2-yl)acetamide, provides insights into their in vitro activity profiles and their chemical and biological behavior, contributing to understanding their potential carcinogenicity (Ashby et al., 1978).

Safety And Hazards

The safety data sheet for “N-(5-Formyl-2-thienyl)acetamide” suggests avoiding contact with skin and eyes, and avoiding inhalation of vapour or mist . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-(5-formylthiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-5(10)8-7-3-2-6(4-9)11-7/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHPGKJBLSYSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296445
Record name N-(5-Formyl-2-thienyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Formyl-2-thienyl)acetamide

CAS RN

31167-35-8
Record name 31167-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Formyl-2-thienyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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